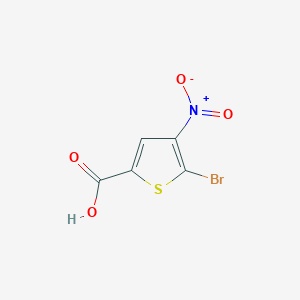

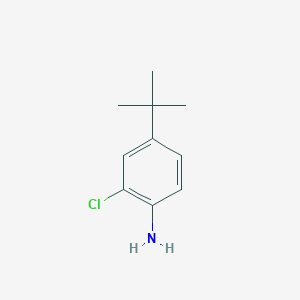

4-(叔丁基)-2-氯苯胺

描述

4-(Tert-Butyl)-2-Chloroaniline is a derivative of aniline. It is a compound that contains a chlorine atom and a tert-butyl group attached to an aniline molecule . It is used in various chemical reactions and has significant industrial applications .

Synthesis Analysis

The synthesis of 4-(Tert-Butyl)-2-Chloroaniline involves several steps. One of the methods involves the reaction of 4-tert-Butylaniline with formic acid to produce formic acid- (4-tert-butyl-anilide) . Another method involves the reaction of 2,2′-selenobis (4,6-di-tert-butyl phenol) with equimolar amount of dichlorophenylphosphine .Molecular Structure Analysis

The molecular structure of 4-(Tert-Butyl)-2-Chloroaniline can be determined using various techniques such as NMR, thermogravimetric analysis, and Fourier transform infrared spectra (FT-IR) . The compound identified as 2,4-Ditert butyl phenol (2,4-DTBP) was successfully extracted from P. zeylanica using Ethyl acetate and confirmed through GC–MS analysis .Chemical Reactions Analysis

4-(Tert-Butyl)-2-Chloroaniline undergoes various chemical reactions. For instance, 4-tert-Butylaniline reacts with formic acid to produce formic acid- (4-tert-butyl-anilide) . It also undergoes electrochemical trimerization via anodic oxidation .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-(Tert-Butyl)-2-Chloroaniline can be determined using various techniques. For instance, the transition states in the solvolysis of tert-butyl chloride, bromide, and iodide are highly dipolar and are strong hydrogen bond acids and strong hydrogen bond bases .科学研究应用

Alkylation of p-Cresol

- Application Summary: 4-(Tert-Butyl)-2-Chloroaniline is used in the synthesis of 2-tert-butyl-4-methylphenol, which has wide applications in industry . The development of a highly efficient catalyst is necessary for the alkylation of p-cresol and tert-butyl alcohol .

- Methods of Application: An efficient and mild method was established for this purpose. Caprolactam was chosen as the hydrogen-bonding acceptor; p-toluenesulfonic acid was employed as the hydrogen-bonding donor, and a deep eutectic solvent (DES) was prepared to catalyze the alkylation reaction .

- Results: The structure of the deep eutectic solvent catalyst was characterized by 1 H NMR spectra, thermogravimetric analysis, and Fourier transform infrared spectra (FT-IR) .

Preparation of Low-Dielectric Polyimide Films

- Application Summary: 4-(Tert-Butyl)-2-Chloroaniline is used in the preparation of low-dielectric polyimide films, which are of great significance in the field of the microelectronics industry .

- Methods of Application: A series of novel tert-butyl PI films were constructed based on a low-temperature polymerization strategy, which employed tetracarboxylic dianhydride and 4,4′-diamino-3,5-ditert butyl biphenyl ether as monomers .

- Results: The optimized PI-4 exhibits an excellent comprehensive performance with a high (5) wt% loss temperature (454 °C), tensile strength (117.40 MPa), and maximum hydrophobic angle (80.16°), and a low dielectric constant (2.90) .

Synthesis of 4-tert-Butyl-4′,4″-dinitrotriphenylamine

- Application Summary: 4-(Tert-Butyl)-2-Chloroaniline is used in the synthesis of 4-tert-Butyl-4′,4″-dinitrotriphenylamine .

- Methods of Application: The specific methods of application or experimental procedures are not provided in the source .

- Results: The specific results or outcomes obtained are not provided in the source .

Conversion of Quinones to Quinols

- Application Summary: 4-(Tert-Butyl)-2-Chloroaniline is used in conjunction with visible light to convert quinones to quinols, mimicking the function of quinone pools in photosynthesis .

- Methods of Application: The specific methods of application or experimental procedures are not provided in the source .

- Results: The specific results or outcomes obtained are not provided in the source .

Synthesis of 2-Methylpropan-2-ol

- Application Summary: 4-(Tert-Butyl)-2-Chloroaniline is used in the synthesis of 2-Methylpropan-2-ol, also known as tert-Butyl alcohol . This compound has wide applications in industry, including the production of fragrances, agrochemicals, pharmaceuticals, rubber accelerators, and polymer stabilizers .

- Methods of Application: The specific methods of application or experimental procedures are not provided in the source .

- Results: The specific results or outcomes obtained are not provided in the source .

Production of Epoxy Resins and Polycarbonate Resins

- Application Summary: 4-(Tert-Butyl)-2-Chloroaniline is used in the production of epoxy resins and polycarbonate resins . It is also used to control molecular weight by limiting chain growth .

- Methods of Application: The specific methods of application or experimental procedures are not provided in the source .

- Results: The specific results or outcomes obtained are not provided in the source .

Synthesis of 2-Methylpropan-2-ol

- Application Summary: 4-(Tert-Butyl)-2-Chloroaniline is used in the synthesis of 2-Methylpropan-2-ol, also known as tert-Butyl alcohol . This compound has wide applications in industry, including the production of fragrances, agrochemicals, pharmaceuticals, rubber accelerators, and polymer stabilizers .

- Methods of Application: The specific methods of application or experimental procedures are not provided in the source .

- Results: The specific results or outcomes obtained are not provided in the source .

Production of Epoxy Resins and Polycarbonate Resins

- Application Summary: 4-(Tert-Butyl)-2-Chloroaniline is used in the production of epoxy resins and polycarbonate resins . It is also used to control molecular weight by limiting chain growth .

- Methods of Application: The specific methods of application or experimental procedures are not provided in the source .

- Results: The specific results or outcomes obtained are not provided in the source .

未来方向

属性

IUPAC Name |

4-tert-butyl-2-chloroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14ClN/c1-10(2,3)7-4-5-9(12)8(11)6-7/h4-6H,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFEZEFHCSBXPPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C=C1)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50334549 | |

| Record name | 4-(Tert-Butyl)-2-Chloroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50334549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Tert-Butyl)-2-Chloroaniline | |

CAS RN |

42265-67-8 | |

| Record name | 2-Chloro-4-(1,1-dimethylethyl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42265-67-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Tert-Butyl)-2-Chloroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50334549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-(4-Fluoro-phenyl)-4-phenyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1332001.png)

![5-[(2,4-dichlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1332008.png)

![(3aR,4S,9bS)-6-hydroxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B1332012.png)

![[(3R)-1-azabicyclo[2.2.2]octan-3-yl] acetate](/img/structure/B1332023.png)

![3-[[2-(4-tert-butylphenoxy)acetyl]amino]benzoic Acid](/img/structure/B1332035.png)